molecular formula C9H7F3O B6220402 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol CAS No. 1799477-41-0

2-(3,4,5-trifluorophenyl)prop-2-en-1-ol

Cat. No.: B6220402
CAS No.: 1799477-41-0
M. Wt: 188.1
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Description

2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a prop-2-en-1-ol group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Trifluoromethylphenyl)prop-2-en-1-ol
  • (2E)-1-(3-Hydroxyphenyl)-3-(2,4,5-trifluorophenyl)prop-2-en-1-one

Uniqueness

2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This makes it distinct from other trifluoromethyl-substituted compounds .

Properties

CAS No.

1799477-41-0

Molecular Formula

C9H7F3O

Molecular Weight

188.1

Purity

95

Origin of Product

United States

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